N-Benzyl-3-chloro-5-nitrobenzamide
Description
N-Benzyl-3-chloro-5-nitrobenzamide is a benzamide derivative characterized by a chloro group at the 3-position, a nitro group at the 5-position, and an N-benzyl substituent.
Properties
IUPAC Name |
N-benzyl-3-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLEYOBIIOAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Method
The most widely reported pathway involves converting 3-chloro-5-nitrobenzoic acid to its acid chloride derivative, followed by reaction with benzylamine. Thionyl chloride (SOCl₂) is typically employed for chloride activation under reflux conditions in dichloromethane (DCM) or toluene. For example, 3-chloro-5-nitrobenzoic acid (1.0 equiv) reacts with SOCl₂ (2.5 equiv) at 70°C for 3 hours, yielding 3-chloro-5-nitrobenzoyl chloride with >90% conversion. Subsequent amidation with benzylamine (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C produces N-benzyl-3-chloro-5-nitrobenzamide in 78% isolated yield after recrystallization.
Key Parameters:
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Solvent polarity critically influences reaction rate; non-polar solvents like toluene slow acyl chloride formation but reduce side reactions.
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Excess benzylamine (1.5–2.0 equiv) improves yields to 85% in DCM but necessitates rigorous purification.
Sequential Nitration and Chlorination Strategies
Nitro Group Introduction via Electrophilic Aromatic Substitution
Prioritizing nitration before amidation avoids nitro group reduction during subsequent steps. A two-step protocol starts with 3-chlorobenzamide, which undergoes nitration using fuming HNO₃ (98%) in H₂SO₄ at 0°C. The nitration regioselectivity favors the para position to the chloro substituent, yielding 3-chloro-5-nitrobenzamide in 68% yield. Benzylation is then achieved via nucleophilic substitution using benzyl bromide (1.1 equiv) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Challenges:
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Over-nitration: Prolonged reaction times (>2 hours) lead to dinitration byproducts, reducing isolated yields to <50%.
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Solvent selection: DMF enhances benzylation efficiency but complicates product separation due to high boiling points.
Coupling Reagent-Assisted Synthesis
Dicyclohexylcarbodiimide (DCC) Mediated Amidation
Carbodiimide-based coupling agents bypass acid chloride handling. A representative procedure mixes 3-chloro-5-nitrobenzoic acid (1.0 equiv), DCC (1.1 equiv), and benzylamine (1.2 equiv) in THF at 25°C for 24 hours. The precipitated dicyclohexylurea (DCU) is filtered, and the crude product is purified via silica chromatography, achieving 72% yield.
Optimization Insights:
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Ultrasonic irradiation reduces reaction time to 4 hours (yield: 82%) by enhancing reagent diffusion.
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Solvent screening shows acetonitrile outperforms THF (yield: 88% vs. 72%) due to improved DCC solubility.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent literature describes a scalable process using microreactors for nitration and amidation. 3-Chlorobenzamide (0.5 M in H₂SO₄) and HNO₃ (1.2 equiv) are pumped through a PTFE reactor at 10 mL/min, maintaining 5°C with a residence time of 2 minutes. The nitro intermediate is directly reacted with benzylamine in a second reactor module at 50°C, achieving 91% conversion with >99% purity.
Advantages:
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Reduced thermal degradation: Precise temperature control minimizes byproduct formation.
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Throughput: Systems achieve 5 kg/day output, suitable for pilot-scale production.
Emerging Methodologies
Solid Acid Catalysis
Diatomite earth functionalized with sulfonic acid groups (-SO₃H) replaces traditional Lewis acids in benzylation. A 2024 study demonstrated 3-chloro-5-nitrobenzoic acid (1.0 equiv), benzyl alcohol (1.5 equiv), and sulfonated diatomite (10 wt%) react at 100°C for 6 hours under solvent-free conditions, yielding 84% product. The catalyst is reusable for 5 cycles without significant activity loss.
Mechanistic Notes:
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: N-Benzyl-3-amino-5-nitrobenzamide.
Substitution: N-Benzyl-3-(substituted)-5-nitrobenzamide, where the substituent replaces the chlorine atom.
Scientific Research Applications
N-Benzyl-3-chloro-5-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-3-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and chlorine atom contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Compounds 51–55 from share a benzamide core with chloro, benzylthio, and sulfamoyl groups, but differ in the aryl substituents on the triazin-3-yl moiety. Key comparisons include:
| Compound ID | Aryl Substituent | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 51 | 3-Fluorophenyl | 266–268 | Chloro, Benzylthio, Sulfamoyl, Fluorine |
| 52 | 4-Trifluoromethylphenyl | 277–279 | Chloro, Benzylthio, CF₃ |
| 53 | 4-Methoxyphenyl | 255–258 | Chloro, Benzylthio, Methoxy |
| 54 | 3-Methoxyphenyl | 237–239 | Chloro, Benzylthio, Methoxy |
Observations :
- Electron-withdrawing groups (e.g., CF₃ in 52 ) correlate with higher melting points (277–279°C), likely due to enhanced intermolecular dipole interactions .
- Methoxy groups (electron-donating) in 53 and 54 result in lower melting points, with meta-substitution (54 ) further reducing thermal stability compared to para-substitution (53 ) .
- This compound , with a nitro group (strong electron-withdrawing), may exhibit a higher melting point than methoxy-substituted analogs but lower than CF₃-containing derivatives.
Hydroxy-Substituted Benzamides
and highlight hydroxy-substituted benzamides, such as:
| Compound Name | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|
| 5-Chloro-2-hydroxy-N-phenylbenzamide | Not provided | Not provided | Chloro, Hydroxy, Phenyl |
| N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide | 262.69 | 3.85 | Chloro, Hydroxy, Aminophenyl |
Observations :
- The amino group in N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide increases LogP (3.85) compared to unsubstituted benzamides, suggesting enhanced lipophilicity .
- This compound’s nitro group may reduce LogP relative to amino-substituted analogs due to increased polarity, though its benzyl group could offset this effect.
Q & A
Q. What are the standard synthetic routes for N-Benzyl-3-chloro-5-nitrobenzamide, and how can reaction conditions be optimized for yield?
Synthesis typically involves sequential functionalization of the benzamide scaffold. A general approach includes:
- Nitro group introduction : Nitration of 3-chlorobenzoic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration.
- Benzylation : Coupling the nitro-chloro intermediate with benzylamine via amide bond formation using coupling agents like EDC/HOBt in anhydrous DMF .
- Optimization : Reaction yields (typically 60–75%) can be improved by monitoring temperature, solvent purity, and stoichiometric ratios. HPLC or TLC should track intermediate purity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group deshields adjacent protons; benzyl protons appear as a singlet at ~4.7 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion detection).
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, though crystallization may require slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Discrepancies in bond lengths or angles (e.g., nitro group planarity) arise from dynamic disorder or twinning. Use:
Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?
- Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR models : Correlate nitro/chloro substituent positions with antimicrobial activity using Hammett σ constants .
- DFT calculations : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites for electrophilic attack .
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictory IC₅₀ values (e.g., antimicrobial assays) may stem from:
Q. What factors influence the compound’s stability in long-term storage?
- Photodegradation : Store in amber vials at –20°C; monitor nitro group reduction via UV-Vis (λmax ~270 nm decay).
- Hydrolysis : Avoid aqueous buffers at pH >8, which cleave the amide bond. Lyophilization enhances shelf life .
Methodological Guidelines
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Synthesize analogs with halide (F, Br) or methyl substitutions at the 3-chloro position.
- Bioassay panels : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7).
- Data analysis : Use PCA (principal component analysis) to cluster activity trends and identify critical substituents .
Q. What are best practices for resolving synthetic byproducts or impurities?
- Prep-HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to isolate isomers (e.g., ortho vs. para byproducts).
- Recrystallization : Optimize solvent pairs (ethanol/water) for high-purity crystals. Monitor via melting point consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
